molecular formula C21H26O5 B5237214 4-{2-[2-(3-isopropylphenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde

4-{2-[2-(3-isopropylphenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde

Cat. No. B5237214
M. Wt: 358.4 g/mol
InChI Key: NNEUCMXSTKKEKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{2-[2-(3-isopropylphenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde, also known as IPEE, is a chemical compound that has gained attention in the scientific research community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-{2-[2-(3-isopropylphenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In cancer cells, this compound has been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in cell proliferation and survival. Inflammation is also believed to play a role in the development of cancer, and this compound has been shown to inhibit the production of inflammatory cytokines.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, or programmed cell death. It has also been shown to inhibit the migration and invasion of cancer cells. In animal studies, this compound has been shown to exhibit anti-inflammatory effects and to reduce the severity of colitis.

Advantages and Limitations for Lab Experiments

One advantage of using 4-{2-[2-(3-isopropylphenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde in lab experiments is its potential for use as a drug delivery system. Its anti-inflammatory and anti-cancer properties make it an attractive candidate for drug delivery applications. However, one limitation is the limited availability of the compound, which can make it difficult to obtain for lab experiments.

Future Directions

There are several future directions for research on 4-{2-[2-(3-isopropylphenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde. One area of interest is its potential use as a pesticide in agriculture. Further studies are needed to determine its effectiveness and safety as a pesticide. Another area of interest is its potential use in the synthesis of polymers and as a surfactant. Further studies are needed to determine its properties and potential applications in these fields. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in medicine.

Synthesis Methods

The synthesis of 4-{2-[2-(3-isopropylphenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with 3-isopropylphenol in the presence of potassium carbonate and potassium iodide. The resulting product is then reacted with ethylene oxide to form this compound. The synthesis of this compound has been optimized to ensure high yield and purity of the compound.

Scientific Research Applications

4-{2-[2-(3-isopropylphenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, this compound has been shown to exhibit anti-inflammatory and anti-cancer properties. It has also been studied for its potential use as a drug delivery system. In agriculture, this compound has been studied for its potential use as a pesticide due to its insecticidal properties. In materials science, this compound has been studied for its potential use in the synthesis of polymers and as a surfactant.

properties

IUPAC Name

3-methoxy-4-[2-[2-(3-propan-2-ylphenoxy)ethoxy]ethoxy]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O5/c1-16(2)18-5-4-6-19(14-18)25-11-9-24-10-12-26-20-8-7-17(15-22)13-21(20)23-3/h4-8,13-16H,9-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNEUCMXSTKKEKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC=C1)OCCOCCOC2=C(C=C(C=C2)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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